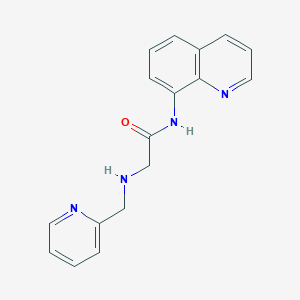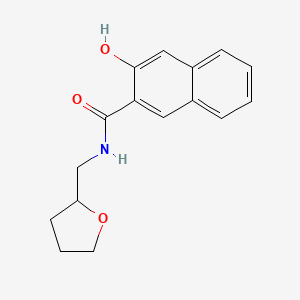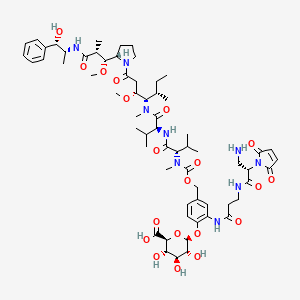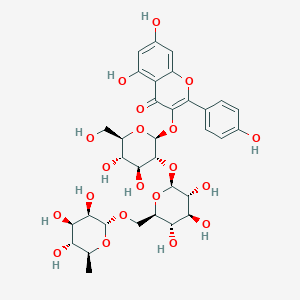![molecular formula C30H30N2O6 B11935698 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-[4-(pentyloxy)phenyl]-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11935698.png)
4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-[4-(pentyloxy)phenyl]-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ZINC08383544 is a specific activator of pyruvate kinase M2 (PKM2), a key enzyme involved in glycolysis. This compound promotes the formation of PKM2 tetramers, effectively blocking PKM2 nuclear translocation and inhibiting tumor growth . It has a molecular formula of C30H30N2O6 and a molecular weight of 514.57 g/mol .
Analyse Des Réactions Chimiques
ZINC08383544 primarily functions as an activator of PKM2 and does not undergo significant chemical reactions such as oxidation, reduction, or substitution under normal conditions . The compound’s primary interaction is with PKM2, forming tetramers and blocking nuclear entry . Common reagents and conditions used in these reactions include DMSO, PEG300, and Tween 80 . The major product formed from these reactions is the PKM2 tetramer .
Applications De Recherche Scientifique
ZINC08383544 has significant scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the activation of PKM2 and its effects on glycolysis . In biology, it is utilized to investigate the role of PKM2 in cellular metabolism and tumor growth . In medicine, ZINC08383544 is explored for its potential therapeutic applications in cancer treatment by inhibiting tumor growth through the activation of PKM2 . In industry, it is used in research and development for new cancer therapies .
Mécanisme D'action
ZINC08383544 exerts its effects by specifically activating PKM2, promoting the formation of PKM2 tetramers . This activation blocks the nuclear translocation of PKM2, thereby inhibiting the growth of tumors . The molecular targets involved include PKM2 and its associated pathways in glycolysis . By forming tetramers, ZINC08383544 effectively alters the metabolic state of tumor cells, leading to reduced proliferation .
Comparaison Avec Des Composés Similaires
ZINC08383544 is unique in its specific activation of PKM2 and its ability to form tetramers, blocking nuclear entry and inhibiting tumor growth . Similar compounds include other PKM2 activators, such as Amonafide L-malate and Domoxin . ZINC08383544 stands out due to its high specificity and effectiveness in promoting PKM2 tetramer formation .
Propriétés
Formule moléculaire |
C30H30N2O6 |
|---|---|
Poids moléculaire |
514.6 g/mol |
Nom IUPAC |
4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-pentoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C30H30N2O6/c1-2-3-4-14-36-23-10-7-21(8-11-23)27-26(28(33)22-9-12-24-25(17-22)38-16-15-37-24)29(34)30(35)32(27)19-20-6-5-13-31-18-20/h5-13,17-18,27,33H,2-4,14-16,19H2,1H3 |
Clé InChI |
JLAPQYSNTOCMJY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=CC=C(C=C1)C2C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C(=O)N2CC5=CN=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(2S,4R)-1-Acetyl-4-[(4-chlorophenyl)amino]-2-methyl-1,2,3,4-tetrahydro-6-quinolinyl]benzoic acid](/img/structure/B11935634.png)

![2-[1-[(2S)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanamide](/img/structure/B11935649.png)
![(18R,24S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxylic acid](/img/structure/B11935680.png)

![2-[bis[(9Z,12Z)-octadeca-9,12-dienyl]amino]ethyl 3-(4-methylpiperazin-1-yl)propanoate](/img/structure/B11935690.png)
![heptyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11935697.png)

![(2S,3S,4S,5R,6R)-6-[[(3R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3,5-dihydroxyoxane-2-carboxylic acid](/img/structure/B11935711.png)

![5-[(8-methoxy-2-methylquinolin-4-yl)amino]-N-[(Z)-(4-methylsulfanylphenyl)methylideneamino]-1H-indole-2-carboxamide](/img/structure/B11935721.png)
![(1R,2R)-N-[(2R,3R)-2-amino-3-methoxybutyl]-N-[4-[4-(methoxymethyl)phenyl]phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide](/img/structure/B11935727.png)
